![molecular formula C9H7N3S3 B2956025 7-(Methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine CAS No. 397290-24-3](/img/structure/B2956025.png)
7-(Methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves various synthetic pathways . The presence of the benzothiazole and thiazolo [4,5-g] [1,3]benzothiazole moieties suggests a potential role in targeting enzymes or receptors involved in cellular processes.Molecular Structure Analysis
The molecular structure of this compound is complex, with the presence of benzothiazole and thiazolo [4,5-g] [1,3]benzothiazole moieties . These structures suggest a potential role in targeting enzymes or receptors involved in cellular processes.Chemical Reactions Analysis
The chemical reactions involving this compound are influenced by the presence of the benzothiazole and thiazolo [4,5-g] [1,3]benzothiazole moieties. These structures suggest a potential role in targeting enzymes or receptors involved in cellular processes.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 487.6±55.0 °C (Predicted), a density of 1.60±0.1 g/cm3 (Predicted), and an acidity coefficient (pKa) of 0.75±0.50 (Predicted) .Scientific Research Applications
Antioxidant Applications
Thiazole derivatives, which include the compound , have been found to act as antioxidants . Antioxidants are crucial in neutralizing harmful free radicals in the body, thus preventing cellular damage.
Analgesic Applications
Thiazole derivatives have also been found to have analgesic properties . This means they can be used in the development of pain relief medications.
Anti-inflammatory Applications
The anti-inflammatory properties of thiazole derivatives make them useful in the treatment of conditions characterized by inflammation .
Antimicrobial and Antifungal Applications
Thiazole derivatives have been found to have antimicrobial and antifungal properties . This makes them useful in the development of new antibiotics and antifungal medications.
Antiviral Applications
Thiazole derivatives have been found to have antiviral properties . This could make them useful in the development of new antiviral drugs.
Antitumor or Cytotoxic Drug Molecules
Thiazole derivatives have been found to have antitumor or cytotoxic properties . This means they could be used in the development of new cancer treatments.
Topoisomerase I Inhibitors
Some thiazolo[4,5-d]pyrimidin-7(6H)-ones, which are related to the compound , have been found to inhibit topoisomerase I . This enzyme is crucial for DNA replication, and its inhibition can prevent the proliferation of cancer cells.
Material Science and Organic Synthesis
The compound “2,6-difluoro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide”, which is structurally similar to the compound , has been found to be useful in material science and organic synthesis. This suggests that “7-(Methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine” could have similar applications.
Mechanism of Action
Biochemical Pathways
The compound may affect various biochemical pathways. Thiazolothiazole compounds have been found to have high oxidation stability and charge carrier mobility, which are crucial properties for optoelectronic applications . They are widely used in optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors .
properties
IUPAC Name |
2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3S3/c1-13-9-12-5-3-2-4-6(7(5)15-9)14-8(10)11-4/h2-3H,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJIJMJSUPHWGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.